Cas no 29903-09-1 (Bis(4-methoxybenzyl) Ketone)

Bis(4-methoxybenzyl) ketone is an organic compound characterized by its structure featuring two 4-methoxybenzyl groups linked by a carbonyl moiety. The ortho-methoxy substitution on each benzyl ring imparts electronic features that influence its chemical behavior compared to unsubstituted analogs. This substitution pattern can modulate reactivity at both the benzylic position and potentially affect directing effects should electrophilic aromatic substitution occur (though less likely given the ketone group). The primary chemical feature is the ketone carbonyl group flanked by two activated benzylic positions due to the adjacent methoxy groups. This structure makes Bis(4-methoxybenzyl) Ketone suitable for reactions typical of ketones (e.g., nucleophilic addition/substitution) and leverages the electronic effects of the ortho-methoxy groups for specific synthetic applications requiring mild activation or particular steric/electronic environments within organic synthesis sequences.
Bis(4-methoxybenzyl) Ketone structure
Bis(4-methoxybenzyl) Ketone structure
Product name:Bis(4-methoxybenzyl) Ketone
CAS No:29903-09-1
MF:C17H18O3
MW:270.323025226593
CID:1440327
PubChem ID:3790928

Bis(4-methoxybenzyl) Ketone Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone, 1,3-bis(4-methoxyphenyl)-
    • 1,3-bis(4-methoxyphenyl)propan-2-one
    • CDAXBXJOPWBMAB-UHFFFAOYSA-N
    • SCHEMBL3628705
    • 1,3-bis(4-methoxyphenyl)acetone
    • Bis(4-methoxybenzyl) ketone
    • 29903-09-1
    • DTXSID80396453
    • 1,3-bis(4-methoxyphenyl)propanone
    • Bis(4-methoxybenzyl) Ketone
    • Inchi: InChI=1S/C17H18O3/c1-19-16-7-3-13(4-8-16)11-15(18)12-14-5-9-17(20-2)10-6-14/h3-10H,11-12H2,1-2H3
    • InChI Key: CDAXBXJOPWBMAB-UHFFFAOYSA-N
    • SMILES: COc1ccc(cc1)CC(=O)Cc2ccc(cc2)OC

Computed Properties

  • Exact Mass: 270.12564
  • Monoisotopic Mass: 270.126
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 259
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 402.2±30.0 °C at 760 mmHg
  • Flash Point: 188.7±11.0 °C
  • PSA: 35.53
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

Bis(4-methoxybenzyl) Ketone Security Information

Bis(4-methoxybenzyl) Ketone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B495105-5g
Bis(4-methoxybenzyl) Ketone
29903-09-1
5g
815.00 2021-08-17
TRC
B495105-2.5g
Bis(4-methoxybenzyl) Ketone
29903-09-1
2.5g
430.00 2021-08-17
TRC
B495105-500mg
Bis(4-methoxybenzyl) Ketone
29903-09-1
500mg
$ 563.00 2023-04-18
TRC
B495105-10g
Bis(4-methoxybenzyl) Ketone
29903-09-1
10g
1540.00 2021-08-17
TRC
B495105-100mg
Bis(4-methoxybenzyl) Ketone
29903-09-1
100mg
$ 133.00 2023-04-18
TRC
B495105-1g
Bis(4-methoxybenzyl) Ketone
29903-09-1
1g
$ 800.00 2023-09-08
TRC
B495105-1000mg
Bis(4-methoxybenzyl) Ketone
29903-09-1
1g
$ 999.00 2023-04-18

Additional information on Bis(4-methoxybenzyl) Ketone

Bis(4-methoxybenzyl) Ketone (CAS No. 29903-09-1): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Applications

Bis(4-methoxybenzyl) Ketone, identified by its Chemical Abstracts Service (CAS) number 29903-09-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This ketone derivative, characterized by its two 4-methoxybenzyl groups attached to a central carbonyl moiety, has garnered considerable attention due to its utility as a building block in synthesizing complex molecules. Its unique structural features make it particularly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

The structure of Bis(4-methoxybenzyl) Ketone consists of a central ketone group flanked by two phenyl rings substituted with methoxy groups at the para position. This arrangement imparts a high degree of steric hindrance and electronic tunability, making it an ideal candidate for various chemical transformations. The presence of the methoxy group enhances the compound's solubility in polar organic solvents while maintaining stability under a range of reaction conditions.

In recent years, Bis(4-methoxybenzyl) Ketone has been extensively studied for its role in pharmaceutical synthesis. One of the most notable applications is its use as an intermediate in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's ability to undergo selective reduction and subsequent functionalization allows for the efficient construction of biaryl structures, which are prevalent in many therapeutic agents. For instance, researchers have leveraged Bis(4-methoxybenzyl) Ketone to develop novel derivatives with enhanced pharmacological properties, including improved bioavailability and reduced side effects.

Moreover, the compound has found utility in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. The benzyl and methoxy substituents provide a scaffold that can be modified to target specific enzymatic pathways involved in tumor growth and progression. Recent studies have demonstrated that Bis(4-methoxybenzyl) Ketone derivatives exhibit potent inhibitory activity against various kinases, making them promising candidates for further development into anticancer drugs.

Another emerging field where Bis(4-methoxybenzyl) Ketone is making significant contributions is material science. The compound's ability to form stable coordination complexes with transition metals has led to its application in catalysis and polymer chemistry. For example, palladium and copper complexes derived from Bis(4-methoxybenzyl) Ketone have been employed as efficient catalysts for cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds essential for drug synthesis and material design.

The pharmaceutical industry has also explored the use of Bis(4-methoxybenzyl) Ketone as a chiral auxiliary in asymmetric synthesis. By controlling the stereochemistry of reactions involving this compound, chemists can produce enantiomerically pure compounds with high therapeutic efficacy. This approach has been particularly valuable in developing drugs that require specific stereoisomers for optimal biological activity.

In conclusion, Bis(4-methoxybenzyl) Ketone (CAS No. 29903-09-1) is a multifaceted compound with broad applications across chemical synthesis and pharmaceutical research. Its unique structural properties enable its use as an intermediate in the development of NSAIDs, kinase inhibitors, and other therapeutic agents. Additionally, its role in material science underscores its versatility as a building block for advanced materials and catalysts. As research continues to uncover new applications for this compound, its importance in modern chemistry is set to grow even further.

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